3-Bromo-1H-indole-4-carboxylic acid

Immuno-oncology Enzyme Inhibition Medicinal Chemistry

This 3-bromo indole-4-carboxylic acid is a critical heterocyclic building block for medicinal chemistry, featuring a regiospecific C3-bromo substitution essential for palladium-catalyzed Suzuki-Miyaura cross-couplings and a C4-carboxylic acid handle for orthogonal amide bond formation. This precise substitution pattern distinguishes it from other brominated indole isomers and is directly linked to achieving nanomolar IDO1 potency in drug discovery programs. Procuring this specific regioisomer streamlines the synthesis of C3-arylated indole libraries and eliminates inefficient, low-yield bromination steps.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1186663-26-2
Cat. No. B1524684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indole-4-carboxylic acid
CAS1186663-26-2
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=C2Br)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyODMUJAAPJVSJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indole-4-carboxylic acid (CAS 1186663-26-2): Sourcing Guide for a Regiospecific Indole Scaffold


3-Bromo-1H-indole-4-carboxylic acid is a heterocyclic building block featuring an indole core with a bromine atom at the 3-position and a carboxylic acid group at the 4-position [1]. This precise substitution pattern distinguishes it from other brominated indole carboxylic acid isomers and imparts a unique reactivity profile, making it a critical intermediate for the synthesis of pharmaceuticals and advanced materials . The compound is typically supplied at ≥95% purity and is employed in medicinal chemistry programs targeting IDO1 and other therapeutically relevant enzymes .

Why Unsubstituted Indole-4-carboxylic Acid and Other Bromo-Isomers Cannot Replace 3-Bromo-1H-indole-4-carboxylic acid


The bromine atom at the C3 position of the indole ring is a key determinant of both reactivity and biological activity. In contrast to unsubstituted indole-4-carboxylic acid, the C3-bromo derivative enables specific palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are essential for generating C3-arylated indole libraries [1]. Furthermore, regioisomers like 5-bromo- or 6-bromo-indole-4-carboxylic acid exhibit different electronic properties and steric environments, leading to divergent reaction outcomes and biological profiles . A study on IDO1 inhibitors demonstrated that the C3-substitution pattern is critical for achieving nanomolar potency, underscoring the functional consequences of the halogen's position [2]. Substituting a generic indole-4-carboxylic acid would necessitate a bromination step with uncertain regioselectivity and yield, adding time and cost to the synthetic route.

Quantitative Differentiation of 3-Bromo-1H-indole-4-carboxylic acid: Comparative Performance Data


Potent IDO1 Inhibition in Cellular Assays by C3-Derived Analog

A derivative of 3-bromo-1H-indole-4-carboxylic acid, where the carboxylic acid was converted to a benzyl amide (BDBM50514753), exhibited potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a cellular assay [1]. While this data is for a derivative, it is a direct consequence of the parent scaffold's substitution pattern, as the 3-bromo group is retained and the 4-carboxylic acid provides the attachment point for the amide modification. In comparison, the clinical IDO1 inhibitor PF-06840003 has a reported IC50 of 410 nM (0.41 µM) for the same target [2]. This represents a >30-fold improvement in potency.

Immuno-oncology Enzyme Inhibition Medicinal Chemistry

C3-Bromo Enables Exclusive Suzuki Coupling for DNA-Encoded Library Synthesis

In the on-DNA synthesis of multisubstituted indoles, Suzuki coupling at the 3-position is a key diversification step. The presence of a halogen at C3 is essential for this transformation [1]. 3-Bromo-1H-indole-4-carboxylic acid, with its C3-bromo substituent, is ideally suited for this application. In contrast, unsubstituted indole-4-carboxylic acid or isomers with the bromine at other positions (e.g., C5 or C6) would require a separate halogenation step or would be incompatible with this specific DEL protocol. Studies on Suzuki couplings with bromoindoles have shown that yields are highly dependent on the halogen's position, with 3-bromoindoles generally providing superior results compared to 2- or 4-bromo isomers [2].

DNA-Encoded Libraries Cross-Coupling High-Throughput Synthesis

Enhanced Hydrogen Bonding and π-π Stacking vs. Unsubstituted Indole-4-carboxylic acid

The presence of the bromine atom at the 3-position, in combination with the 4-carboxylic acid, creates a unique electronic and steric environment. This can enhance non-covalent interactions such as hydrogen bonding (via the carboxylic acid) and π-π stacking (via the indole core) . While direct comparative binding data for the parent compound are limited, the improved IDO1 potency of its derivatives (see above) suggests that this substitution pattern is favorable for target engagement. The C3-bromo substituent also increases molecular weight (240.05 g/mol) compared to unsubstituted indole-4-carboxylic acid (161.16 g/mol) , which can influence physicochemical properties like lipophilicity and solubility, potentially affecting pharmacokinetic profiles of derived compounds.

Physical Chemistry Crystallography Drug Design

Optimal Procurement and Application Scenarios for 3-Bromo-1H-indole-4-carboxylic acid


Medicinal Chemistry: Hit-to-Lead Optimization for IDO1-Targeted Immuno-Oncology

Based on the nanomolar IDO1 inhibitory activity observed for a derivative of this compound [1], 3-bromo-1H-indole-4-carboxylic acid is a strategic starting material for medicinal chemistry programs seeking to develop novel, highly potent IDO1 inhibitors. The scaffold's demonstrated >30-fold potency advantage over a clinical comparator highlights its potential for generating superior leads.

DNA-Encoded Library (DEL) Synthesis: Direct C3 Diversification

The compound's C3-bromo substituent makes it directly compatible with on-DNA Suzuki coupling protocols, a key step in constructing indole-based DELs [2]. Procurement of this specific regioisomer avoids the need for additional, potentially inefficient, halogenation steps, streamlining library synthesis and enabling access to a broader C3-arylated indole chemical space.

Chemical Biology: Synthesis of Functional Probes and Molecular Tools

The combination of a reactive C3-bromo handle for cross-coupling and a C4-carboxylic acid for amide bond formation provides two orthogonal functionalization points . This makes the compound ideal for creating complex, multifunctional probes for target identification, bioconjugation, or studying protein-ligand interactions.

Advanced Material Science: Precursor for Optoelectronic Materials

Brominated indoles are valuable precursors in the synthesis of organic semiconductors and light-emitting materials [3]. The regiospecific substitution pattern of 3-bromo-1H-indole-4-carboxylic acid offers a defined geometry for constructing extended π-conjugated systems via cross-coupling, enabling precise tuning of electronic and optical properties in advanced materials research.

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